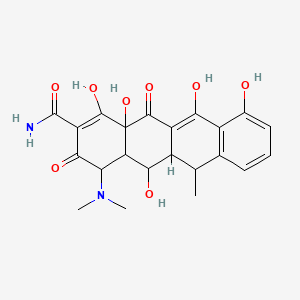
(4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O8 and its molecular weight is 444.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide is a derivative of tetracycline antibiotics. This compound exhibits a range of biological activities primarily associated with its antimicrobial properties. Its structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C22H26N2O9
- Molecular Weight : 462.46 g/mol
- CAS Number : 17086-28-1
- IUPAC Name : this compound
Like other tetracycline antibiotics, this compound functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit of bacteria and preventing the attachment of aminoacyl-tRNA to the ribosome. This action effectively halts bacterial growth and replication.
Key Mechanisms:
- Inhibition of Protein Synthesis : Prevents the formation of peptide bonds during translation.
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as certain parasites.
Antimicrobial Properties
The compound has demonstrated significant activity against a variety of pathogens:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Parasites : Exhibits efficacy against Plasmodium falciparum, the causative agent of malaria.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antitumor Activity :
- Antioxidant Properties :
Data Summary Table
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Antibiotic Activity : This compound is structurally related to tetracycline antibiotics. Research indicates that derivatives of tetracyclines exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria. The specific compound may have enhanced efficacy against resistant strains due to its unique structural features .
- Anticancer Properties : Preliminary studies suggest that compounds similar to this structure may exhibit anticancer activity. They could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Investigations into the compound's interaction with cancer cell lines are ongoing .
- Antidiabetic Effects : The development of chiral drug candidates has shown promise in treating diabetes by targeting multiple pathways. The compound's structural characteristics may allow it to interact effectively with enzymes involved in glucose metabolism .
Case Study 1: Antibiotic Efficacy
A study assessed the antibacterial properties of various tetracycline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications at the 4-position (similar to those in this compound) significantly improved binding affinity to bacterial ribosomes and increased antibacterial potency .
Case Study 2: Anticancer Activity
In vitro experiments were conducted using a derivative of this compound on human breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis. Molecular docking studies suggested optimal binding to the active site of key oncogenic proteins .
Propiedades
IUPAC Name |
4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














